N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride
Overview
Description
N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride is a quaternary ammonium compound. It is known for its unique chemical structure, which includes an ethenyl group attached to a phenyl ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethenylbenzyl chloride and N,N-diethylethanamine.
Reaction: The 4-ethenylbenzyl chloride is reacted with N,N-diethylethanamine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Formation of Quaternary Ammonium Salt: The reaction leads to the formation of the quaternary ammonium salt, this compound.
Purification: The product is then purified through recrystallization or other suitable purification methods to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for maximum yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Polymerization: The ethenyl group allows the compound to undergo polymerization reactions, forming polymers with unique properties.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound.
Polymerization: The major products are polymers with varying chain lengths and properties, depending on the reaction conditions.
Oxidation and Reduction: The products depend on the specific reagents and conditions used, often resulting in oxidized or reduced forms of the compound.
Scientific Research Applications
N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential antimicrobial properties and interactions with biological membranes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an active ingredient in pharmaceuticals.
Industry: It is used in the production of specialty polymers, surfactants, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride involves its interaction with molecular targets through its quaternary ammonium group. This group can interact with negatively charged sites on molecules, leading to various effects such as:
Disruption of Membranes: In biological systems, it can disrupt cell membranes, leading to antimicrobial effects.
Catalysis: In chemical reactions, it can act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Ethenylphenyl)methyl]-N,N-dimethylethanaminium chloride
- N-[(4-Ethenylphenyl)methyl]-N,N-diethylmethanaminium bromide
Uniqueness
N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride is unique due to its specific combination of the ethenyl group and the quaternary ammonium structure. This combination imparts distinct chemical reactivity and a wide range of applications compared to its similar compounds.
Properties
IUPAC Name |
(4-ethenylphenyl)methyl-triethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N.ClH/c1-5-14-9-11-15(12-10-14)13-16(6-2,7-3)8-4;/h5,9-12H,1,6-8,13H2,2-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGSRVZMECOJNA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=C(C=C1)C=C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26591-55-9 | |
Record name | Benzenemethanaminium, 4-ethenyl-N,N,N-triethyl-, chloride (1:1), homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26591-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50619782 | |
Record name | N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14350-43-7 | |
Record name | N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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